

Application Notes and Protocols for Flumequine-13C3 in Veterinary Drug Residue Analysis

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Compound of Interest

Compound Name: *Flumequine-13C3*

Cat. No.: *B563882*

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This document provides a detailed protocol for the quantitative analysis of flumequine in veterinary drug residues using **Flumequine-13C3** as an internal standard. The methodology is based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique for the determination of antibiotic residues in various animal-derived food matrices.^{[1][2]}

Introduction

Flumequine is a synthetic fluoroquinolone antibiotic used in veterinary medicine to treat bacterial infections in livestock and aquaculture.^[3] The presence of flumequine residues in food products of animal origin is a public health concern due to the potential for allergic reactions and the development of antibiotic resistance.^[4] Regulatory bodies in many countries have established Maximum Residue Limits (MRLs) for flumequine in various food commodities.^[5] Accurate and reliable analytical methods are therefore essential for monitoring compliance with these regulations.

The use of a stable isotope-labeled internal standard, such as **Flumequine-13C3**, is the gold standard for quantitative analysis by mass spectrometry. It compensates for variations in sample preparation and matrix effects, leading to improved accuracy and precision of the analytical results.^[6]

Experimental Protocols

This section details the materials, reagents, and procedures for the analysis of flumequine residues in animal tissues (e.g., muscle, liver) and milk.

Materials and Reagents

- Flumequine analytical standard
- **Flumequine-13C3** (Internal Standard - IS)
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid, LC-MS grade
- Ammonium formate, LC-MS grade
- Ethyl acetate, HPLC grade
- n-Hexane, HPLC grade
- Ultrapure water (18.2 MΩ·cm)
- Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
- Syringe filters (0.22 μm)

Standard Solution Preparation

- **Primary Stock Solutions (1 mg/mL):** Accurately weigh and dissolve flumequine and **Flumequine-13C3** in methanol to obtain individual stock solutions of 1 mg/mL. Store at -20°C.
- **Working Standard Solutions:** Prepare a series of working standard solutions of flumequine by diluting the primary stock solution with methanol:water (1:1, v/v).

- Internal Standard Working Solution (1 µg/mL): Dilute the **Flumequine-13C3** primary stock solution with methanol to a concentration of 1 µg/mL.

Sample Preparation

The following protocols are generalized procedures and may require optimization for specific matrices.

- Homogenization: Weigh 2 g (\pm 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.
- Internal Standard Spiking: Add a known amount of the **Flumequine-13C3** working solution (e.g., 100 µL of 1 µg/mL) to each sample, blank, and quality control sample.
- Extraction:
 - Add 10 mL of acetonitrile.
 - Homogenize using a high-speed homogenizer for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
 - Transfer the supernatant to a clean tube.
 - Repeat the extraction step with another 10 mL of acetonitrile.
 - Combine the supernatants.
- Defatting (for high-fat matrices):
 - Add 10 mL of n-hexane to the combined supernatant.
 - Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.
 - Discard the upper hexane layer.
- Evaporation: Evaporate the acetonitrile extract to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of 10% acetonitrile in water.

- SPE Clean-up:
 - Condition an SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
 - Load the reconstituted sample onto the cartridge.
 - Wash the cartridge with 3 mL of 5% methanol in water.
 - Elute the analytes with 3 mL of methanol.
- Final Preparation: Evaporate the eluate to dryness and reconstitute in 1 mL of the mobile phase. Filter through a 0.22 µm syringe filter before LC-MS/MS analysis.
- Internal Standard Spiking: To 5 mL of milk in a centrifuge tube, add a known amount of the **Flumequine-13C3** working solution.
- Protein Precipitation and Extraction:
 - Add 10 mL of acetonitrile containing 1% formic acid.[\[7\]](#)
 - Vortex vigorously for 1 minute.
 - Centrifuge at 4000 rpm for 10 minutes.
- Supernatant Collection: Transfer the supernatant to a new tube.
- Evaporation and Reconstitution: Evaporate the supernatant to approximately 1 mL and dilute with 9 mL of ultrapure water.
- SPE Clean-up: Proceed with the SPE clean-up as described for tissue samples (steps 7 and 8).

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions for flumequine analysis. Instrument parameters should be optimized for the specific system being used.

- LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

- Column: C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in water
 - B: 0.1% Formic acid in acetonitrile
- Gradient Elution: A typical gradient would start with a low percentage of B, increasing to a high percentage to elute the analyte, followed by a re-equilibration step.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40°C
- Injection Volume: 5-10 μ L
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Source: Electrospray Ionization (ESI), positive mode.
- MRM Transitions: Monitor at least two transitions for both flumequine and **Flumequine-13C3** for quantification and confirmation. The precursor ion for flumequine is $[M+H]^+$ at m/z 262.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of flumequine using LC-MS/MS. These values are indicative and should be determined for each specific matrix and laboratory setup.

Table 1: LC-MS/MS Method Performance for Flumequine Analysis

Parameter	Tissue (Muscle/Liver)	Milk	Reference
Limit of Detection (LOD)	0.1 - 2 ng/g	12.4 ng/mL	[1][8]
Limit of Quantification (LOQ)	0.2 - 5 ng/g	-	[1]
Recovery	60 - 93%	96.1 - 104.0%	[1][8][9]
Precision (RSD%)	< 15%	< 5%	[10]

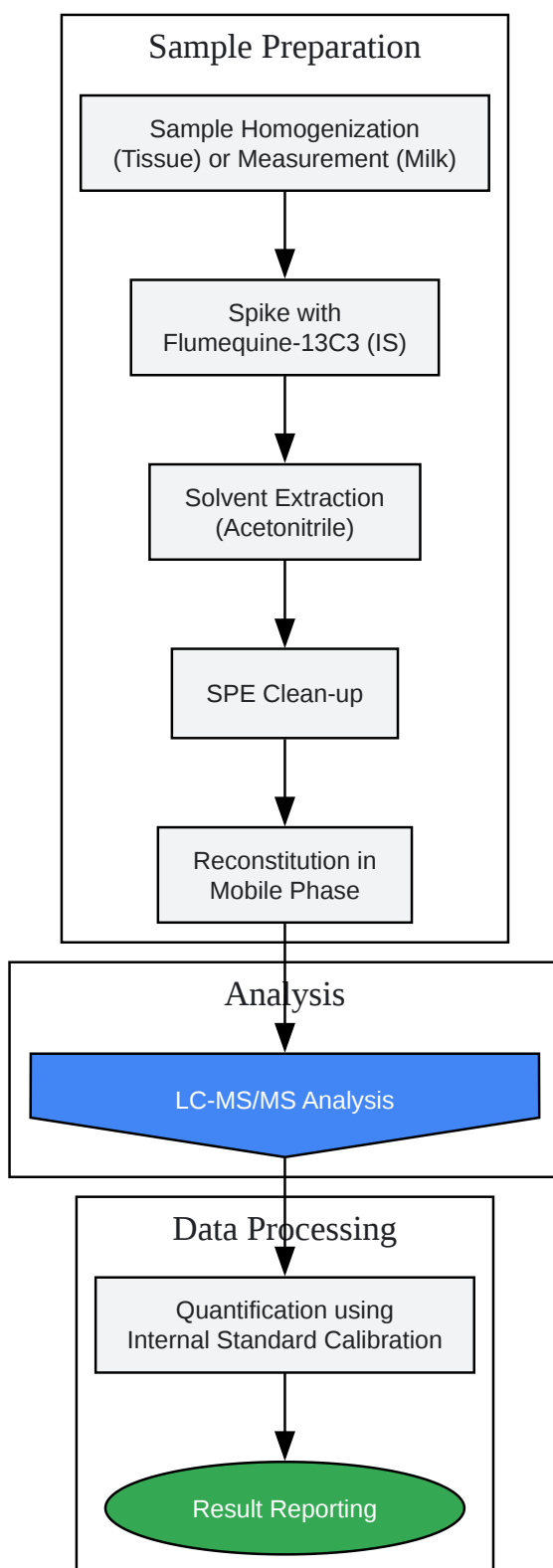
Table 2: Example MRM Transitions for Flumequine and **Flumequine-13C3**

Compound	Precursor Ion (m/z)	Product Ion 1 (m/z) (Quantifier)	Product Ion 2 (m/z) (Qualifier)
Flumequine	262.1	244.1	218.1
Flumequine-13C3	265.1	247.1	221.1

Note: The exact m/z values for **Flumequine-13C3** may vary slightly depending on the position of the 13C labels.

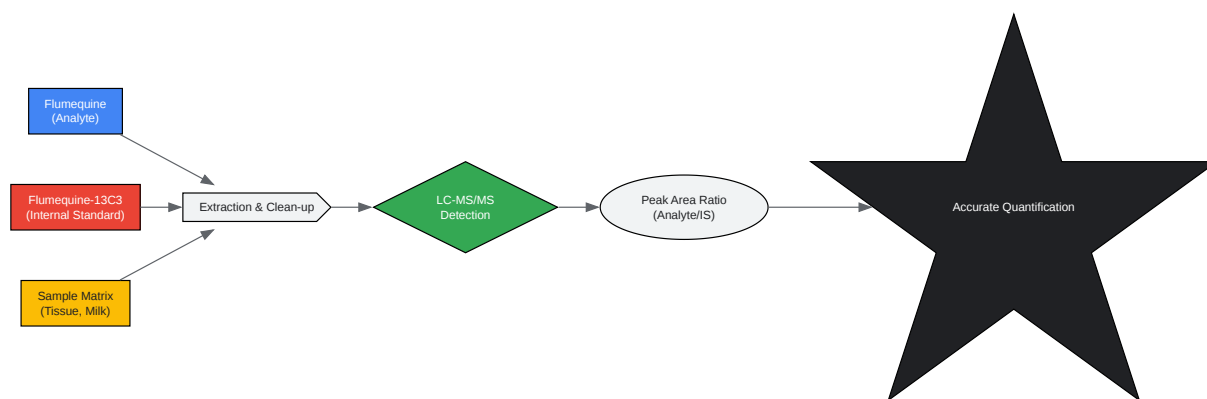
Visualizations

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical process.



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Caption: Experimental workflow for veterinary drug residue analysis.



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Caption: Principle of isotope dilution mass spectrometry.

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